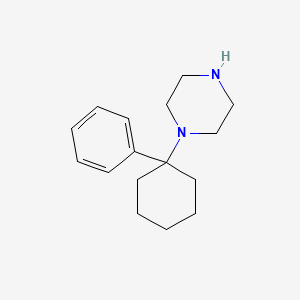
1-(1-Phenylcyclohexyl)piperazine
概要
説明
1-(1-Phenylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
1-(1-Phenylcyclohexyl)piperazine is characterized by its piperazine ring and a phenylcyclohexyl moiety. This structure contributes to its interaction with various neurotransmitter systems, primarily as an NMDA receptor antagonist, similar to PCP. Its molecular formula is , with a molecular weight of approximately 201.3 g/mol.
Neuropharmacology
The compound has been studied for its effects on the central nervous system. Research indicates that it may exhibit psychoactive properties similar to those of PCP, including:
- NMDA Receptor Antagonism : It inhibits NMDA receptor activity, which is linked to its dissociative anesthetic effects. This property is being explored for potential therapeutic applications in treating conditions such as depression and schizophrenia .
- Analgesic Effects : Some studies suggest that derivatives of this compound may have analgesic properties, potentially offering new avenues for pain management therapies .
Toxicology and Forensic Science
The detection of this compound in biological samples is crucial for forensic investigations. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound in cases of drug overdose or intoxication:
- Case Studies : In a study involving medical examiner cases, the presence of PCP and its analogs was documented, highlighting the importance of accurate detection methods in toxicology . The compound's metabolites were found in various biological matrices, aiding in understanding drug interactions and effects.
Detection Methods
The development of sensitive analytical techniques for detecting this compound is critical in both clinical and forensic settings:
- Gas Chromatography : Utilized for quantifying the compound in biological fluids, providing insights into its pharmacokinetics and potential toxicity profiles .
- Liquid Chromatography : High-performance liquid chromatography (HPLC) has also been employed for the separation and identification of this compound from complex biological matrices.
Case Study 1: Toxicological Analysis
In a forensic investigation involving multiple drug intoxication, this compound was detected alongside other substances. The study highlighted the challenges in distinguishing between different psychoactive compounds during toxicological assessments .
Case Study 2: Pharmacological Research
A study examined the behavioral effects of this compound in animal models. Results indicated significant alterations in motor coordination and sensory perception, reinforcing its classification as a psychoactive substance .
Table 1: Summary of Applications
化学反応の分析
Core Reactivity of Piperazine Moiety
The piperazine ring undergoes reactions typical of secondary amines, modified by steric and electronic effects from the 1-phenylcyclohexyl group:
Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts at nitrogen atoms. Reaction rates depend on solvent polarity and temperature .
Example :
Acylation
-
Forms amides with acyl chlorides (e.g., acetyl chloride) in inert solvents like dichloromethane . Steric hindrance from the cyclohexyl group may reduce yields compared to unsubstituted piperazines.
N-Oxidation
-
Treating with oxidizing agents (e.g., HO/acetic acid) generates N-oxide derivatives, confirmed via mass spectrometry .
Synthetic Routes and Key Intermediates
Primary synthesis methods involve nucleophilic substitution and condensation reactions :
Critical Note : Steric effects from the cyclohexyl group necessitate prolonged reaction times compared to simpler piperazines .
Degradation and Stability
Gas chromatography (GC) analysis induces thermal degradation, particularly for 4-methoxy derivatives, producing 1-phenylcyclohexene via elimination :
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd(II), Cu(II)):
-
Complex Formation : Cd(II) complexes exhibit distorted octahedral geometry, confirmed by X-ray crystallography .
-
Stability Constants : Log K values range from 8.2–9.5 for Cd(II) complexes in ethanol .
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitution reactions:
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-Nitro derivative |
| Sulfonation | SO/HSO, 60°C | 4-Sulfo isomer |
Meta-directing effects dominate due to electron-withdrawing character of the cyclohexyl-piperazine group.
Spectroscopic Characterization
Key analytical data for reaction monitoring:
-
NMR (CDCl):
-
HRMS : [M+H] m/z 273.1964 (calculated for CHN)
This comprehensive profile highlights this compound’s versatility in synthetic chemistry, with reactivity modulated by its unique steric environment. Degradation pathways and coordination behavior warrant careful consideration in process optimization .
特性
分子式 |
C16H24N2 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC名 |
1-(1-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C16H24N2/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)18-13-11-17-12-14-18/h1,3-4,7-8,17H,2,5-6,9-14H2 |
InChIキー |
HUCAAGSASVUYGP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCNCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














